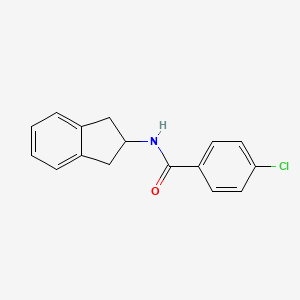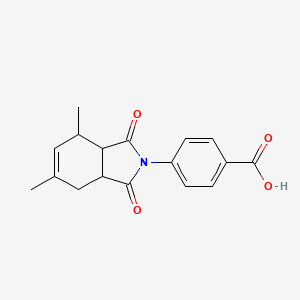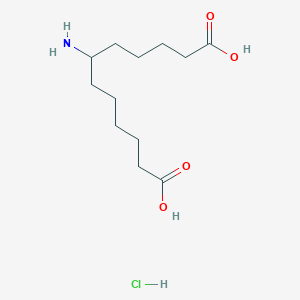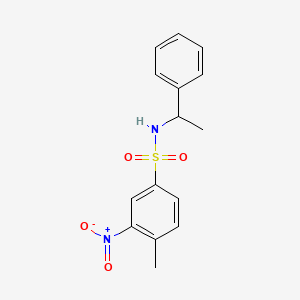
4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide
描述
4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide, also known as LSN2463359, is a novel and potent inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of the Wnt/β-catenin signaling pathway, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK1δ has been shown to have therapeutic potential in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide is a selective inhibitor of CK1δ, which is a member of the casein kinase 1 family of serine/threonine kinases. CK1δ plays a critical role in the regulation of the Wnt/β-catenin signaling pathway by phosphorylating β-catenin, which leads to its degradation. Inhibition of CK1δ stabilizes β-catenin and activates the Wnt/β-catenin signaling pathway, which has been shown to have therapeutic potential in several diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on CK1δ in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, reduce tau phosphorylation in the brain, and improve dopamine signaling in animal models of Parkinson's disease. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good brain penetration.
实验室实验的优点和局限性
One of the advantages of 4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide is its selectivity for CK1δ, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for the study of 4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide. One area of interest is the development of combination therapies for cancer, where CK1δ inhibition could be combined with other targeted therapies to improve efficacy. Another area of interest is the development of this compound derivatives with improved solubility and potency. Finally, the potential therapeutic applications of this compound in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis, could also be explored.
科学研究应用
4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CK1δ inhibition has been shown to have anti-tumor effects by suppressing the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer cells. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells.
In Alzheimer's disease, CK1δ has been implicated in the phosphorylation of tau protein, which is a hallmark of the disease. Inhibition of CK1δ has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of Alzheimer's disease.
In Parkinson's disease, CK1δ has been shown to play a role in the regulation of dopamine signaling, which is disrupted in Parkinson's disease. Inhibition of CK1δ has been shown to improve dopamine signaling and reduce motor symptoms in animal models of Parkinson's disease. This compound has shown potential as a therapeutic agent for Parkinson's disease and is currently being evaluated in clinical trials.
属性
IUPAC Name |
4-chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJVBPNMUOZLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[benzyl(2-bromo-4,5-dimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4884350.png)

![N'-[(4-chloro-3-nitrophenyl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B4884353.png)

![methyl 3-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4884374.png)
![ethyl 4-(4-methoxybenzyl)-1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4884382.png)

![1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol](/img/structure/B4884400.png)

![N-[4-(aminocarbonyl)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4884421.png)


![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4884431.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B4884446.png)